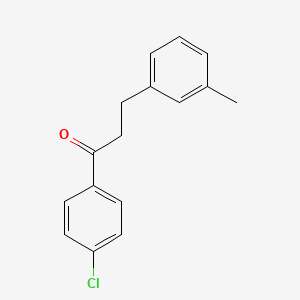

4'-Chloro-3-(3-methylphenyl)propiophenone

Description

Current Trends in the Synthesis and Reactivity of Substituted Ketones

The synthesis of substituted ketones, including propiophenone (B1677668) derivatives, is a cornerstone of modern organic chemistry. Classical methods such as Friedel-Crafts acylation remain highly relevant, providing a direct route to aryl ketones from aromatic compounds and acylating agents. epo.orgnih.gov Contemporary advancements focus on developing more sustainable and efficient catalytic systems to overcome the limitations of traditional methods, which often require stoichiometric amounts of Lewis acid catalysts. epo.org

Current research trends emphasize the use of milder reaction conditions and novel catalysts. For instance, iridium-catalyzed reductions of o-hydroxyl phenyl enaminones have emerged as a method for synthesizing specific propiophenone derivatives. Innovations in catalysis also include the development of solid acid catalysts and metal-free reaction conditions to enhance the environmental compatibility of these synthetic transformations.

The reactivity of substituted ketones is primarily centered around the carbonyl group and the adjacent α-carbons. The α-arylation of ketones is a significant area of research, with palladium-catalyzed methods being prominent for forming carbon-carbon bonds at the α-position. jk-sci.comsigmaaldrich.com The functionalization of the aromatic ring through electrophilic or nucleophilic substitution further expands the chemical space accessible from these ketone building blocks.

Academic Significance of 4'-Chloro-3-(3-methylphenyl)propiophenone in Modern Organic Synthesis

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader context of substituted propiophenones and related chalcone (B49325) analogues. chemicalbook.combldpharm.com Propiophenone scaffolds are of considerable interest in medicinal chemistry due to their prevalence in biologically active molecules.

The structural motifs present in this compound, namely the chlorinated phenyl ring and the tolyl group, are common in pharmacologically active compounds. Chalcones, which are α,β-unsaturated ketones structurally related to propiophenones, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.combldpharm.commatrixscientific.com This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its structure provides a template for further chemical modification to explore structure-activity relationships and develop new drug candidates.

Structural Framework of this compound: Implications for Reactivity and Design

The molecular structure of this compound is characterized by a central three-carbon chain with a carbonyl group at the first carbon (C1), a phenyl group substituted with a chlorine atom at the 4-position attached to the carbonyl carbon, and a second phenyl group substituted with a methyl group at the 3-position attached to the third carbon (C3).

The key structural features that influence its reactivity and potential for molecular design include:

The Carbonyl Group: The ketone functional group is a primary site for nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, reductive amination, and the formation of imines or enamines.

The α- and β-Carbons: The methylene (B1212753) group at the α-position (C2) and the methylene group at the β-position (C3) are susceptible to various reactions. The α-protons are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.

The 4'-Chlorophenyl Ring: The electron-withdrawing nature of the chlorine atom deactivates the phenyl ring towards electrophilic substitution and influences the reactivity of the carbonyl group. It also provides a potential site for nucleophilic aromatic substitution under specific conditions.

The interplay of these structural elements dictates the chemical behavior of the molecule and provides multiple avenues for the design and synthesis of more complex derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117825-87-3 |

| Molecular Formula | C16H15ClO |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNOOGAKVMGWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644072 | |

| Record name | 1-(4-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-65-3 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Chloro 3 3 Methylphenyl Propiophenone

Refined Friedel-Crafts Acylation Protocols for Propiophenone (B1677668) Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. nih.govorganic-chemistry.org The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org For the synthesis of 4'-Chloro-3-(3-methylphenyl)propiophenone, this entails the acylation of chlorobenzene (B131634) with 3-(3-methylphenyl)propionyl chloride.

Investigation of Lewis Acid Catalysis and Reaction Kinetics

The choice of Lewis acid is a critical parameter in Friedel-Crafts acylation, directly influencing reaction rates and yields. numberanalytics.com Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed to activate the acyl chloride, generating a highly electrophilic acylium ion. masterorganicchemistry.comkhanacademy.org However, for deactivated substrates such as chlorobenzene, harsher conditions and stoichiometric amounts of the catalyst are often necessary due to the electron-withdrawing nature of the chlorine atom. researchgate.net

The reaction kinetics typically follow a second-order rate law, being first order in both the aromatic substrate and the acyl chloride-Lewis acid complex. scribd.com The rate of reaction is influenced by the nature of the acyl chloride and the specific Lewis acid used. A comparative study of Lewis acids for the acylation of deactivated aromatic rings might yield the following trend in reactivity: AlCl₃ > FeCl₃ > BF₃·OEt₂. numberanalytics.comnih.gov

Table 1: Effect of Lewis Acid Catalyst on the Rate of Acylation of Chlorobenzene

| Lewis Acid | Relative Rate Constant (k_rel) |

|---|---|

| AlCl₃ | 1.00 |

| FeCl₃ | 0.45 |

| SnCl₄ | 0.12 |

The activation parameters, including activation energy (Ea) and pre-exponential factor (A), are also significantly affected by the catalyst. Stronger Lewis acids generally lower the activation energy, thus accelerating the reaction.

Regiochemical Control and Stereoselectivity in Aromatic Acylation

The chlorine substituent on the benzene (B151609) ring is an ortho-, para-directing group in electrophilic aromatic substitution. rsc.orgdoubtnut.com However, due to steric hindrance from the bulky 3-(3-methylphenyl)propionyl group, the acylation of chlorobenzene overwhelmingly favors substitution at the para position. doubtnut.comyoutube.com This high regioselectivity leads to the desired 4'-chloro isomer as the major product.

The formation of the ortho-isomer is typically minimal, often less than 5% of the product mixture. The meta-isomer is generally not formed in significant amounts. rsc.org Stereoselectivity is not a factor in this particular acylation as no new chiral centers are formed.

Table 2: Regiochemical Distribution in the Acylation of Chlorobenzene

| Acylating Agent | Isomer Distribution (ortho:meta:para) |

|---|---|

| Acetyl Chloride | 1 : <0.1 : 99 |

| Propionyl Chloride | <1 : <0.1 : >99 |

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly impact the rate and selectivity of Friedel-Crafts acylation. stackexchange.com Non-polar solvents like carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂) are often used as they are inert and effectively solvate the reactants and intermediates. stackexchange.com Polar solvents, such as nitrobenzene, can also be employed and may enhance the reaction rate by stabilizing the charged intermediates. stackexchange.com However, the use of a reactive aromatic compound like benzene as a solvent is avoided as it would compete with chlorobenzene in the acylation reaction. quora.com

The solubility of the intermediate complexes can also influence the product distribution. In some cases, the kinetically favored product may precipitate out of a non-polar solvent, preventing equilibration to the thermodynamically more stable isomer. stackexchange.com For the acylation of chlorobenzene, where the para product is strongly favored both kinetically and thermodynamically, solvent effects on regioselectivity are less pronounced.

Advanced Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of the precursors required for this compound. These methods are particularly useful for the formation of the carbon-carbon bond that constitutes the 3-(3-methylphenyl)propanoic acid backbone.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Propiophenone Precursors

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govlibretexts.org To synthesize a precursor for this compound, one could envision the coupling of 3-methylphenylboronic acid with a suitable three-carbon synthon bearing a leaving group and a protected carboxylic acid functionality, such as ethyl 3-bromopropanoate.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base are crucial for achieving high yields and turnover numbers.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to construct the necessary precursors.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com For instance, the reaction of 3-methylstyrene (B89682) with an acrylate (B77674) ester, followed by reduction of the double bond, would yield the desired 3-(3-methylphenyl)propanoate skeleton.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scielo.org.mxresearchgate.net A 3-methylphenyl halide could be coupled with propargyl alcohol. Subsequent reduction of the triple bond to a single bond and oxidation of the alcohol to a carboxylic acid would provide the 3-(3-methylphenyl)propanoic acid precursor.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule. mdpi.com For example, the carbonylation of a 3-methylbenzyl halide in the presence of an appropriate nucleophile could be a step towards building the propionic acid side chain.

Organocatalytic and Biocatalytic Approaches to this compound Scaffolds

Similarly, biocatalysis, which employs enzymes or whole-cell systems to perform chemical reactions, offers high selectivity and mild reaction conditions. tudelft.nlnih.govsphinxsai.com The asymmetric reduction of prochiral ketones to chiral alcohols is a well-explored area within biocatalysis, with various microorganisms and isolated enzymes demonstrating high efficiency and enantioselectivity for a range of substrates. researchgate.netmdpi.com While the reduction of propiophenone derivatives has been studied, specific data on the biocatalytic synthesis or transformation of this compound is not present in the available search results. The potential for enzymes to selectively synthesize chiral intermediates of this compound remains an area for future investigation.

Flow Chemistry Applications in the Scalable Synthesis of this compound

Flow chemistry has emerged as a powerful technology for the continuous and scalable synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and process control. google.comrsc.org The synthesis of ketones using continuous flow methods has been successfully demonstrated, often minimizing the formation of byproducts and allowing for rapid optimization of reaction conditions. rsc.orgresearchgate.netrsc.org These systems can handle highly reactive intermediates and offer precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgacs.org Despite the clear potential of flow chemistry for the industrial production of propiophenone derivatives, published research detailing the scalable synthesis of this compound using this technology is currently unavailable. The development of a continuous flow process for this specific molecule would represent a significant advancement in its manufacturing.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 3 Methylphenyl Propiophenone

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. dntb.gov.ua In the case of 4'-Chloro-3-(3-methylphenyl)propiophenone, two aromatic rings are available for substitution, and the regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Directing Effects of Chloro and Methyl Substituents

The 4'-chloro-substituted phenyl ring and the 3-methyl-substituted phenyl ring exhibit different reactivities and directing effects towards incoming electrophiles.

The 4'-Chlorophenyl Ring : The chloro group is a deactivating, ortho, para-director. nih.gov Halogens are unusual in that they withdraw electron density from the ring inductively, making the ring less reactive than benzene (B151609). However, they can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogen. In this compound, the para position is already occupied by the propiophenone (B1677668) chain. Therefore, electrophilic attack on this ring is directed to the positions ortho to the chloro group (C-3' and C-5'). The propiophenone group itself is a deactivating, meta-director. Thus, on this ring, the chloro group and the propiophenone group work in concert to direct incoming electrophiles to the C-3' and C-5' positions.

The 3-Methylphenyl Ring : The methyl group is an activating, ortho, para-director. irjet.net Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack. This directing effect is a consequence of the stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. byjus.com In the 3-methylphenyl ring of the target molecule, the incoming electrophile will be directed to the positions ortho (C-2 and C-4) and para (C-6) to the methyl group.

The interplay of these directing effects is summarized in the table below.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Electrophilic Attack |

| 4'-Chlorophenyl | -Cl | Inductively deactivating, Resonance donating | ortho, para | C-3', C-5' |

| -C(O)CH2CH2- | Deactivating | meta | C-3', C-5' | |

| 3-Methylphenyl | -CH3 | Activating | ortho, para | C-2, C-4, C-6 |

Computational Modeling of Electrophilic Attack Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of electrophilic aromatic substitution. nih.gov By calculating the energies of the intermediate sigma complexes for electrophilic attack at different positions on the aromatic rings, the most likely products can be predicted. nih.gov

For this compound, DFT calculations would likely confirm the directing effects discussed above. The transition state energies leading to the formation of the sigma complex would be calculated for all possible positions of electrophilic attack. It is expected that the lowest energy pathways would correspond to attack at the positions predicted by the directing effects of the substituents.

For instance, in a study on the nitration of toluene, computational calculations were used to determine the energies of the intermediates, confirming the preference for ortho and para substitution. irjet.net A similar approach for this compound would involve modeling the interaction of an electrophile (e.g., NO2+) with the molecule and calculating the activation energies for the formation of the various possible sigma complexes.

The following table illustrates the expected relative stability of the sigma complexes based on qualitative understanding, which would be quantifiable through computational modeling.

| Ring of Attack | Position of Attack | Key Stabilizing/Destabilizing Factors | Expected Relative Stability of Sigma Complex |

| 4'-Chlorophenyl | C-3', C-5' | Resonance stabilization from Cl, Inductive destabilization from Cl and C=O | Moderate |

| C-2', C-6' | No resonance stabilization from Cl, Inductive destabilization from Cl and C=O | Low | |

| 3-Methylphenyl | C-2, C-6 | Inductive stabilization from CH3 | High |

| C-4 | Inductive stabilization from CH3 | High | |

| C-5 | No direct stabilization from CH3 | Low |

Nucleophilic Additions to the Propiophenone Carbonyl Center

The carbonyl group of the propiophenone moiety is a key site for nucleophilic attack. The electrophilic nature of the carbonyl carbon makes it susceptible to reaction with a wide range of nucleophiles, leading to a variety of functional group transformations.

Stereo- and Regioselective Reductions of the Ketone Moiety

The reduction of the ketone in this compound to a secondary alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction if a chiral center is formed.

Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion (H-) to the carbonyl carbon. For prochiral ketones like the target molecule, this reduction leads to the formation of a racemic mixture of the corresponding alcohol unless a stereoselective reducing agent is employed.

Stereoselective reductions can be achieved using chiral reducing agents, such as those derived from boranes (e.g., diisopinocampheylchloroborane, Ipc2BCl). The steric bulk of these reagents allows for preferential attack on one face of the carbonyl group, leading to an excess of one enantiomer of the alcohol product. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.

| Reducing Agent (Yeast Strain) | Product Alcohol | Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae | (S)-3-chloro-1-phenylpropan-1-ol | High e.e. |

Enamine and Enolate Chemistry of Propiophenone Derivatives

The propiophenone backbone of this compound possesses α-hydrogens (on the methylene (B1212753) group adjacent to the carbonyl) that are acidic and can be removed by a base to form an enolate. Enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions.

The formation of the enolate can be controlled to be either under kinetic or thermodynamic control. masterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which is the less substituted enolate. youtube.com For this compound, there is only one type of α-hydrogen, so the kinetic vs. thermodynamic issue is not one of regioselectivity but of ensuring complete and irreversible enolate formation.

Enamines are another important class of nucleophiles derived from ketones. masterorganicchemistry.com They are formed by the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis to remove the water formed. wikipedia.org Enamines are nucleophilic at the α-carbon and can react with various electrophiles.

The following table summarizes the key features of enolate and enamine chemistry as applied to a generic propiophenone derivative.

| Intermediate | Formation Conditions | Key Reactivity |

| Enolate | Strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature | Alkylation, Aldol (B89426) reactions, Michael additions |

| Enamine | Secondary amine (e.g., pyrrolidine) and acid catalyst | Alkylation, Acylation, Michael additions |

Oxidation Processes and Functional Group Transformations

The this compound molecule can undergo various oxidative transformations. The specific outcome depends on the oxidizing agent used and the reaction conditions.

One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl.

For this compound, the two groups attached to the carbonyl are the 4-chlorophenyl group and the ethyl group (considering the CH2 attached to the carbonyl). The phenyl group has a higher migratory aptitude than the ethyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield the corresponding ester, 4-chlorophenyl propanoate.

The following table outlines some potential oxidation reactions for this compound.

| Reaction | Oxidizing Agent | Expected Product |

| Baeyer-Villiger Oxidation | m-CPBA | 4-chlorophenyl propanoate |

| Side-Chain Oxidation (of methyl group) | KMnO4, heat | 4'-Chloro-3-(3-carboxyphenyl)propiophenone |

It is important to note that under strong oxidizing conditions, other parts of the molecule could also be affected. For example, vigorous oxidation could potentially cleave the propiophenone chain.

Selective Oxidation of Aromatic Rings and Alkyl Side Chains

The selective oxidation of this compound presents a complex challenge due to the presence of multiple oxidizable sites: the two aromatic rings and the ethyl side chain of the propiophenone moiety. The outcome of an oxidation reaction would be highly dependent on the choice of oxidizing agent and reaction conditions.

The 4'-chloro-substituted phenyl ring is generally deactivated towards electrophilic attack, which is a common mechanism in many aromatic oxidation reactions. Conversely, the 3-methylphenyl group is activated by the methyl group, making it more susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under harsh conditions, would likely lead to the oxidation of the methyl group on the 3-methylphenyl ring to a carboxylic acid. It is also plausible that under vigorous conditions, the entire alkyl side chain could be cleaved.

Selective oxidation of the alkyl side chain without affecting the aromatic rings is a more nuanced transformation. The benzylic position (the carbon atom of the ethyl group attached to the 3-methylphenyl ring) would be the most likely site for initial oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon bonds in this compound would likely require potent oxidizing agents and specific reaction conditions. The most probable sites for such cleavage are the bonds adjacent to the carbonyl group (the C-C bond of the propiophenone backbone).

One potential pathway for oxidative cleavage could involve the formation of an enol or enolate intermediate, which is then attacked by an oxidizing agent. This could lead to the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, or the bond between the methylene carbon and the benzylic carbon. The products of such a reaction would be a mixture of carboxylic acids and other carbonyl compounds derived from the fragmentation of the parent molecule. For instance, cleavage could potentially yield 4-chlorobenzoic acid and derivatives of 3-methylphenylacetic acid.

Radical Reaction Pathways Involving this compound

The study of radical reactions involving this compound is an area where no specific literature could be found. However, based on the structure of the molecule, several radical pathways can be postulated. The benzylic hydrogen atoms on the carbon adjacent to the 3-methylphenyl ring are susceptible to abstraction by radical initiators, leading to the formation of a stabilized benzylic radical.

This benzylic radical could then participate in a variety of subsequent reactions, such as halogenation. Free-radical halogenation, typically initiated by UV light or a radical initiator, would be expected to selectively occur at this benzylic position. chemeurope.comucla.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. chemeurope.com

Table 1: Postulated Products of Radical Bromination of this compound

| Reactant | Radical Initiator | Reagent | Postulated Major Product |

| This compound | AIBN or UV light | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one |

Note: This table is based on general principles of radical halogenation and does not represent experimentally verified data for the specific compound.

Photochemical Transformations and Excited State Reactivity

Aryl ketones, such as this compound, are known to exhibit rich and varied photochemical reactivity upon absorption of ultraviolet light. The carbonyl group can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. The subsequent reactions are dictated by the nature of these excited states.

Two of the most common photochemical reactions for ketones are the Norrish Type I and Norrish Type II reactions. wikipedia.orgchemistnotes.com

Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For this compound, this could lead to the formation of a 4-chlorobenzoyl radical and a 1-(3-methylphenyl)ethyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgchemistnotes.com Subsequent cleavage of the α,β-carbon-carbon bond results in the formation of an enol and an alkene. chemistnotes.com In the case of this compound, this would lead to the formation of 4'-chloroacetophenone (B41964) and 3-vinyltoluene. Alternatively, the biradical can cyclize to form a cyclobutanol (B46151) derivative. youtube.com

Another important photochemical process for aryl ketones is photoreduction, which typically occurs in the presence of a hydrogen donor. le.ac.ukyoutube.com The excited triplet state of the ketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals would result in the formation of a pinacol.

Table 2: Potential Photochemical Transformation Products of this compound

| Reaction Type | Key Intermediate | Potential Products |

| Norrish Type I | 4-chlorobenzoyl radical and 1-(3-methylphenyl)ethyl radical | Recombination products, decarbonylation products |

| Norrish Type II | 1,4-biradical | 4'-Chloroacetophenone, 3-vinyltoluene, cyclobutanol derivative |

| Photoreduction | Ketyl radical | Pinacol derivative |

Note: This table presents potential products based on known photochemical reactions of aryl ketones and is not based on specific experimental results for this compound.

Advanced Spectroscopic and Diffraction Characterization of 4 Chloro 3 3 Methylphenyl Propiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. A complete NMR analysis of 4'-Chloro-3-(3-methylphenyl)propiophenone would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques to map out the connectivity and spatial relationships of all atoms in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign all proton and carbon signals and to establish the bonding framework, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the methylene (B1212753) protons of the propiophenone (B1677668) chain would be expected to show correlations to each other and to the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the two aromatic rings and the aliphatic chain based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the carbonyl carbon to the protons on the 4-chlorophenyl ring and the adjacent methylene group.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the type of data that would be generated.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aromatic (4-chlorophenyl) | Aromatic (4-chlorophenyl) | Aromatic CH | Carbonyl, Aromatic C, Aromatic CH |

| Aromatic (3-methylphenyl) | Aromatic (3-methylphenyl), CH₃ | Aromatic CH | Aromatic C, Aromatic CH, CH₂ |

| Methylene (-CH₂-) | Methylene (-CH₂-), Aromatic | Aliphatic CH₂ | Carbonyl, Aromatic C, Aromatic CH |

| Methyl (-CH₃) | Aromatic (3-methylphenyl) | Aliphatic CH₃ | Aromatic C, Aromatic CH |

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies would provide insights into any dynamic processes occurring in the molecule, such as restricted rotation around single bonds. By recording NMR spectra at different temperatures, it would be possible to determine the energy barriers for these processes. However, no such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₅ClO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its identity.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions. A detailed study would map these pathways, but at present, no HRMS data is available.

| Theoretical Data | Value |

| Molecular Formula | C₁₆H₁₅ClO |

| Exact Mass | [Data not available] |

| Key Fragment Ions | [Data not available] |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra serve as a "molecular fingerprint," unique to the compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-Cl stretching vibration.

A summary of expected vibrational bands is provided below, though experimental data is needed for confirmation.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | ~1685 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1400-1600 |

| C-Cl stretch | 1000-1100 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation.

Crystallographic Analysis of Intermolecular Interactions

Beyond the individual molecular structure, X-ray diffraction would also reveal the packing of molecules in the crystal lattice. This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture. No crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible resources.

| Crystallographic Parameter | Value |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Intermolecular Interactions | [Data not available] |

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 3 Methylphenyl Propiophenone

Quantum Chemical Calculations (DFT) for Electronic Structure, Frontier Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4'-Chloro-3-(3-methylphenyl)propiophenone. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

Electronic Structure: DFT calculations can elucidate the arrangement of electrons within the molecule. By solving approximations of the Schrödinger equation, one can obtain the molecular orbital energies and their spatial distributions. For this compound, these calculations would reveal the influence of the chloro, methyl, and phenyl substituents on the electronic environment of the propiophenone (B1677668) backbone. The electron-withdrawing nature of the chlorine atom and the carbonyl group, contrasted with the electron-donating tendency of the methyl group, creates a complex electronic landscape across the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the 3-methylphenyl ring, while the LUMO would likely be centered on the electron-deficient regions, like the carbonyl group and the 4'-chlorophenyl ring.

Charge Distribution: The distribution of partial atomic charges throughout the molecule can also be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides a quantitative measure of the local electronic environment of each atom. In this compound, the oxygen atom of the carbonyl group and the chlorine atom are expected to carry significant negative partial charges, while the carbonyl carbon and the carbon atom attached to the chlorine will be electrophilic, bearing positive partial charges. This charge distribution is critical for understanding intermolecular interactions.

| Property | Description | Predicted Location/Value for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Likely localized on the 3-methylphenyl ring |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Likely localized on the 4'-chlorophenylpropiophenone moiety |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity | A moderate gap is expected, suggesting relative stability |

| Charge on Carbonyl Oxygen | Partial atomic charge; indicates nucleophilicity | Significantly negative |

| Charge on Carbonyl Carbon | Partial atomic charge; indicates electrophilicity | Significantly positive |

Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the propane (B168953) chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| 1 (Global Minimum) | 0.00 | [Illustrative Values] | [Illustrative Value] |

| 2 | [Illustrative Value > 0] | [Illustrative Values] | [Illustrative Value] |

| 3 | [Illustrative Value > 0] | [Illustrative Values] | [Illustrative Value] |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated by first optimizing the molecular geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the ketone, C-H stretches of the aromatic rings and the alkyl chain, and the C-Cl stretch. Theoretical IR spectra can be compared with experimental data to confirm the structure of the synthesized compound. orientjchem.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group, respectively.

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value for this compound |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~190-200 ppm |

| ¹H NMR | Aromatic Proton Chemical Shifts | ~7.0-8.0 ppm |

| IR | C=O Stretching Frequency | ~1680-1700 cm⁻¹ |

| UV-Vis | λmax for π → π* transition | ~250-280 nm |

Reaction Pathway Modeling and Transition State Analysis

Theoretical methods can be used to model the potential reaction pathways of this compound. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them on the potential energy surface.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While the prompt specifies a non-biological/non-medical context, the principles of molecular docking and dynamics can be applied to understand the interaction of this compound with other chemical entities, such as the active site of a synthetic catalyst or the surface of a material.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com For example, if this compound were to be used as a ligand in a catalytic process, docking could be used to predict how it binds to the catalytic site of a metal complex. researchgate.net The scoring functions used in docking estimate the binding affinity, providing a rank-ordering of different binding poses.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to study the dynamic stability of the ligand-target complex over time. By simulating the motions of the atoms in the system, one can observe how the ligand's conformation changes and how the intermolecular interactions evolve. This can provide a more realistic picture of the binding event and can be used to calculate binding free energies, offering a more rigorous prediction of the interaction strength.

Intermolecular Interactions and Supramolecular Assemblies of 4 Chloro 3 3 Methylphenyl Propiophenone

Hydrogen Bonding Networks and Halogen Bonding Interactions

There is currently no specific scientific literature available that details the hydrogen bonding networks or halogen bonding interactions of 4'-Chloro-3-(3-methylphenyl)propiophenone. The molecule possesses a carbonyl group which could act as a hydrogen bond acceptor and a chlorine atom which could potentially participate in halogen bonding. However, without experimental crystallographic data, any discussion of these interactions would be purely speculative.

π-Stacking and Aromatic Interactions in Crystal Structures

Similarly, an analysis of π-stacking and other aromatic interactions within the crystal structure of this compound cannot be provided due to the lack of a published crystal structure. The presence of two phenyl rings suggests the potential for such interactions, which play a crucial role in the packing of aromatic molecules in the solid state.

Self-Assembly Principles and Crystal Engineering

The principles of self-assembly and crystal engineering for this compound remain unexplored in the scientific literature. Understanding these principles would require knowledge of the compound's intermolecular interaction preferences, which is not currently available.

Host-Guest Chemistry with this compound

There are no published studies on the host-guest chemistry of this compound. Such research would involve investigating its ability to form inclusion complexes with other molecules, a topic that has not been addressed for this specific compound.

Applications of 4 Chloro 3 3 Methylphenyl Propiophenone in Specialty Chemical Synthesis and Materials Science

Precursor in the Synthesis of Advanced Organic Intermediates

There is no specific information available in the public domain detailing the use of 4'-Chloro-3-(3-methylphenyl)propiophenone as a precursor for advanced organic intermediates.

Building Blocks for Complex Molecular Architectures

Information regarding the role of this compound as a building block for complex molecular architectures is not available in the reviewed literature.

Synthesis of Chiral Auxiliaries and Ligands

No studies have been identified that describe the synthesis of chiral auxiliaries and ligands from this compound.

Integration into Functional Organic Materials

There is a lack of available data on the integration of this compound into functional organic materials.

Monomer for Polymer Synthesis with Tailored Properties

No research has been found that details the use of this compound as a monomer for polymer synthesis.

Components in Optoelectronic or Responsive Materials

The role of this compound as a component in optoelectronic or responsive materials has not been documented in available scientific literature.

Role in Catalyst Development and Support Design

No information is available concerning the application of this compound in catalyst development or support design.

Future Research Directions and Perspectives for 4 Chloro 3 3 Methylphenyl Propiophenone Research

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The development of environmentally benign synthetic routes is a critical goal in modern chemistry. nih.gov Future research into the synthesis of 4'-Chloro-3-(3-methylphenyl)propiophenone should prioritize methodologies that reduce waste, minimize energy consumption, and utilize renewable resources. Traditional methods for synthesizing propiophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, leading to significant environmental impact. google.comgoogle.com

Future synthetic strategies could focus on:

Catalytic Friedel-Crafts Acylation: The use of catalytic amounts of more environmentally friendly and recyclable catalysts, such as zeolites or metal triflates, could significantly improve the sustainability of the synthesis. acs.org

Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in greener solvents like ionic liquids or deep eutectic solvents would reduce the reliance on hazardous organic solvents. acs.org

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety, all contributing to a more sustainable process.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Catalyst/Reagent | Solvent | Potential Advantages | Potential Challenges |

| Traditional Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Dichloromethane (B109758), Benzene (B151609) | Well-established, versatile | High waste generation, hazardous solvents, catalyst disposal |

| Catalytic Friedel-Crafts Acylation | Zeolites, Metal Triflates | Toluene, Green Solvents | Catalyst recyclability, reduced waste | Catalyst deactivation, potentially lower yields |

| Solvent-Free Synthesis | Microwave irradiation | None | Reduced solvent waste, faster reactions | Potential for thermal decomposition, scalability |

| Flow Chemistry | Heterogeneous catalysts | Minimal solvent | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |

Table 1: Comparison of Potential Synthetic Methodologies for this compound.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and discovering new reactivity. The classical mechanism for Friedel-Crafts acylation involves the formation of an acylium ion intermediate. numberanalytics.com

Future research should aim to:

Elucidate Reaction Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ IR, NMR) and kinetic studies to identify and characterize transient intermediates and transition states.

Investigate Side Reactions: A detailed study of potential side reactions, such as polysubstitution or rearrangement, can lead to strategies for their suppression, thereby improving the selectivity and yield of the desired product.

Computational Mechanistic Studies: Quantum chemical calculations can provide valuable insights into reaction pathways, activation energies, and the role of catalysts, complementing experimental findings. nih.govrsc.org

Understanding the intricate details of the reaction mechanism will enable chemists to fine-tune the synthesis for optimal efficiency and purity.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity, thus guiding experimental work. grnjournal.usquantistry.com For this compound, the development of advanced computational models could accelerate the discovery of its potential applications.

Key areas for computational investigation include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and reactivity indices. grnjournal.us These predictions can aid in the characterization of the molecule and in understanding its chemical behavior.

Molecular Docking and Dynamics: If the compound is investigated for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with specific biological targets. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a series of related propiophenone (B1677668) derivatives, it may be possible to predict the biological activity or other properties of this compound.

The integration of computational predictions with experimental validation will be a powerful strategy for efficiently exploring the chemical space around this molecule. escholarship.org

Discovery of Unforeseen Applications in Emerging Chemical Fields

While the specific applications of this compound are not yet established, the propiophenone scaffold is present in a variety of biologically active molecules and functional materials. nih.govresearchgate.net Future research should therefore explore a wide range of potential applications.

Potential areas for investigation include:

Medicinal Chemistry: Many propiophenone derivatives have shown promise as therapeutic agents. nih.gov The unique substitution pattern of this compound could impart novel pharmacological properties, warranting investigation into its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Materials Science: Aromatic ketones can be used as building blocks for polymers and other functional materials. The specific electronic and steric properties of this compound could be leveraged in the design of novel organic electronic materials or photosensitizers.

Agrochemicals: The discovery of new herbicides and pesticides is an ongoing need. The biological activity of this compound could be screened against various pests and weeds to identify potential agrochemical applications.

A summary of potential application areas and the corresponding rationale is provided in Table 2.

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Drug discovery (e.g., antimicrobial, anticancer) | The propiophenone core is a known pharmacophore in various therapeutic agents. nih.gov |

| Materials Science | Organic electronics, photochemistry | Aromatic ketones can possess interesting photophysical and electronic properties. |

| Agrochemicals | Herbicides, pesticides | Novel chemical scaffolds are constantly sought for new crop protection agents. |

| Catalysis | Ligand for metal complexes | The carbonyl group and aromatic rings can coordinate to metal centers. |

Table 2: Potential Unforeseen Applications for this compound.

Q & A

Q. What are the optimal synthetic routes for 4'-chloro-3-(3-methylphenyl)propiophenone, and how can reaction yields be systematically improved?

Methodological Answer: Synthetic routes typically involve Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. For example:

Friedel-Crafts Acylation : React 3-methylphenylacetyl chloride with 4-chlorobenzene derivatives under AlCl₃ catalysis. Optimize by varying solvent (dichloromethane vs. nitrobenzene) and temperature (0–50°C) to enhance regioselectivity .

Cross-Coupling : Use Pd-catalyzed coupling of 3-methylphenylboronic acid with 4'-chloropropiophenone precursors. Monitor reaction progress via TLC or HPLC to adjust catalyst loading (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. Yield Improvement Strategies :

- Conduct Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, stoichiometry).

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by GC-MS (>98%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl (C=O, δ ~200 ppm). Compare coupling constants to confirm substitution patterns .

- Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (e.g., m/z 258 [M]⁺) and fragment patterns for structural validation .

- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine structures using SHELXL (R-factor < 5%) to resolve stereochemical ambiguities .

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), 7.3–8.0 (m, Ar-H) | |

| EI-MS | m/z 258 [M]⁺ |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks (PAC-1: 2.1 mg/m³) .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities .

- Emergency Measures : For spills, absorb with diatomaceous earth and decontaminate with 10% NaOH solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Standardization : Replicate measurements under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility).

- Comparative Analysis : Cross-reference data with analogs (e.g., 3-(4-chlorophenyl)propionic acid, m.p. 120–122°C ).

- Statistical Validation : Apply Grubbs’ test to identify outliers in literature datasets .

Q. What computational modeling approaches are suitable for studying the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps for electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to predict aggregation behavior.

- Docking Studies : Analyze interactions with biological targets (e.g., cytochrome P450) via AutoDock Vina to guide drug design .

Q. How can this compound serve as a precursor in medicinal chemistry, and what methodological challenges arise in derivatization?

Methodological Answer:

- Applications :

- Synthesize antipsychotic analogs via Buchwald-Hartwig amination of the ketone group .

- Develop radiopharmaceuticals by introducing ¹⁸F at the chloro position .

- Challenges :

- Steric Hindrance : The 3-methylphenyl group may limit nucleophilic attack; mitigate via microwave-assisted synthesis (100°C, 30 min) .

- Regioselectivity : Use directing groups (e.g., -OMe) to control functionalization at specific positions .

Q. What strategies are recommended for analyzing and reconciling conflicting biological activity data in published studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem AID 743255) and apply random-effects models to assess variability .

- Dose-Response Validation : Re-test activity in standardized assays (e.g., IC₅₀ in MTT cytotoxicity assays) with positive controls .

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to confirm target engagement (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.